2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid
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Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the changes that occur during a chemical reaction. Unfortunately, specific information on the chemical reactions involving “2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, form, and purity. For “this compound”, the available information indicates that it is a white to yellow powder or crystal .Scientific Research Applications
Chemical Synthesis and Functionalization
2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid serves as a significant precursor in organic synthesis, facilitating the formation of complex molecules through redox-neutral annulations. For instance, amines like 1,2,3,4-tetrahydroisoquinoline can undergo transformations with electron-deficient o-tolualdehydes in the presence of acetic acid, showcasing dual C-H functionalization (Paul, Adili, & Seidel, 2019). Moreover, this chemical scaffold is instrumental in synthesizing derivatives that exhibit antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Biological Activity and Drug Development
The compound's derivatives have shown promising biological activities, indicating potential applications in drug development. For example, research into 2-carboxytetrahydroquinoline derivatives derived from kynurenic acid has revealed antagonist activity at the glycine site on the NMDA receptor, hinting at therapeutic applications in neurology (Carling et al., 1992). Additionally, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for anticonvulsant activity, showing potential for expanding the arsenal of anticonvulsive drugs (El Kayal et al., 2019).
Analytical Chemistry Applications
In the realm of analytical chemistry, this compound and its derivatives play a role in the development of methodologies for detecting and quantifying bioactive molecules. For instance, the determination of cuprous ion in copper proteins has been improved by the use of 2,2′-biquinoline in acetic acid, demonstrating the compound's utility in biochemical assays (Felsenfeld, 1960).
Environmental and Material Sciences
The study of substituted 2-oxoquinoline-1-acetic acid derivatives as aldose reductase inhibitors also highlights the compound's relevance in addressing complications associated with diabetes, showcasing its potential in developing therapeutic agents (Deruiter et al., 1986). Furthermore, novel tetrahydroquinoline antibiotics, like helquinoline, isolated from cultures of Janibacter limosus, underscore the compound's significance in discovering new antibiotics (Asolkar et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
Related compounds are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly impact the action of similar compounds .
Properties
IUPAC Name |
2-(2-methyl-1-oxoisoquinolin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-7-8(6-11(14)15)9-4-2-3-5-10(9)12(13)16/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMKUEZBAXIIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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